

# An In-depth Technical Guide to the Crystal Structure Analysis of Ciprofloxacin Salts

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## Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of ciprofloxacin salts, offering detailed methodologies for their synthesis, characterization, and analysis. The information presented is intended to support researchers and professionals in the fields of pharmaceutical sciences and drug development in understanding and controlling the solid-state properties of this important antibiotic.

## Introduction to Ciprofloxacin and its Salts

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections.<sup>[1]</sup> Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.<sup>[2][3][4]</sup> As a Biopharmaceutics Classification System (BCS) Class IV drug, ciprofloxacin exhibits both low solubility and low permeability, which can limit its bioavailability.<sup>[5]</sup>

The formation of salts is a common and effective strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their pharmacological activity. By reacting the acidic or basic functional groups of an API with a suitable counterion, it is possible to create new solid forms with improved properties such as solubility, dissolution rate, stability, and manufacturability. In the case of ciprofloxacin, which is an amphoteric molecule with both a carboxylic acid group and a basic piperazine ring, a variety of salts can be

prepared.[5] The study of the crystal structure of these salts is crucial for understanding the relationship between their solid-state properties and their performance as a drug substance.

## Crystallographic and Physicochemical Data of Ciprofloxacin Salts

The formation of different salts of ciprofloxacin leads to a diversity of crystal structures and physicochemical properties. The following tables summarize key data for several reported ciprofloxacin salts.

Table 1: Crystallographic Data of Selected Ciprofloxacin Salts

Salt Name	Chemical Formula	Crystal System	Space Group	Unit Cell Parameters
Ciprofloxacin Hydrochloride 1.34-Hydrate	$C_{17}H_{18}FN_3O_3 \cdot HC$ $I \cdot 1.34H_2O$	-	-	-
Ciprofloxacin 2,6-Dihydroxybenzoate	$C_{17}H_{19}FN_3O_3^+ \cdot C$ $7H_5O_4^-$	Monoclinic	$P2_1/c$	$a = 7.9722(5) \text{ \AA}$ , $b = 21.2705(11) \text{ \AA}$ , $c = 13.0860(7) \text{ \AA}$ , $\beta = 101.998(5)^\circ$
Ciprofloxacin Fumarate Dihydrate	$C_{17}H_{19}FN_3O_3^+ \cdot C$ $4H_3O_4^- \cdot 2H_2O$	Monoclinic	$P2_1/n$	$a = 10.395(1) \text{ \AA}$ , $b = 23.368(1) \text{ \AA}$ , $c = 10.518(1) \text{ \AA}$ , $\beta = 117.89(1)^\circ$
Ciprofloxacin Maleate	$C_{17}H_{19}FN_3O_3^+ \cdot C$ $4H_3O_4^-$	Monoclinic	$P2_1/c$	$a = 11.238(1) \text{ \AA}$ , $b = 10.027(1) \text{ \AA}$ , $c = 18.995(1) \text{ \AA}$ , $\beta = 98.76(1)^\circ$
Ciprofloxacin Adipate Dihydrate	$(C_{17}H_{19}FN_3O_3^+)_2$ $\cdot C_6H_8O_4^{2-} \cdot 2H_2O$	Triclinic	$P-1$	$a = 8.878(1) \text{ \AA}$ , $b = 10.158(1) \text{ \AA}$ , $c = 12.871(1) \text{ \AA}$ , $\alpha = 70.36(1)^\circ$ , $\beta = 81.33(1)^\circ$ , $\gamma = 76.54(1)^\circ$
Ciprofloxacin Salicylate 1.75 Hydrate	$C_{17}H_{19}FN_3O_3^+ \cdot C$ $7H_5O_3^- \cdot 1.75H_2O$	Triclinic	$P-1$	$a = 10.0132(4) \text{ \AA}$ , $b = 13.9118(6) \text{ \AA}$ , $c = 18.0673(8) \text{ \AA}$ , $\alpha = 87.359(3)^\circ$ , $\beta = 80.598(3)^\circ$ , $\gamma = 71.365(4)^\circ$

Table 2: Physicochemical Properties of Selected Ciprofloxacin Salts

Salt Name	Melting Point (°C)	Solubility
Ciprofloxacin Hydrochloride	>300	Soluble in water
Ciprofloxacin Fumarate Dihydrate	215.1 (Dehydration below 150°C)	pH 1.2: Lower than ciprofloxacin; pH 6.8: Higher than ciprofloxacin
Ciprofloxacin Maleate	200.2	pH 1.2: Lower than ciprofloxacin; pH 6.8: Higher than ciprofloxacin
Ciprofloxacin Adipate Dihydrate	179.3 (Dehydration below 150°C)	pH 1.2: Lower than ciprofloxacin; pH 6.8: Higher than ciprofloxacin
Ciprofloxacin Salicylate 1.75 Hydrate	215-225 (Dehydration at 55-65°C)	Higher solubility and dissolution compared to ciprofloxacin[6]

## Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of ciprofloxacin salts.

### Synthesis and Crystallization of Ciprofloxacin Salts

The synthesis of ciprofloxacin salts typically involves reacting ciprofloxacin with a chosen counterion in a suitable solvent system. The resulting salt is then crystallized to obtain a solid form suitable for analysis.

#### 3.1.1. Materials

- Ciprofloxacin (base or hydrochloride salt)
- Selected acid counterion (e.g., salicylic acid, fumaric acid, maleic acid)[5]
- Solvents (e.g., methanol, ethanol, water, acetonitrile)[5][7]

#### 3.1.2. General Synthesis Procedure

- Preparation of Ciprofloxacin Base (if starting from hydrochloride): Dissolve ciprofloxacin hydrochloride in distilled water. Adjust the pH to the isoelectric point of ciprofloxacin (approximately 7.4) using a suitable base (e.g., NaOH) to precipitate the ciprofloxacin base. Filter, wash with water, and dry the precipitate.
- Salt Formation: Dissolve equimolar amounts of ciprofloxacin base and the selected counterion in a suitable solvent or solvent mixture (e.g., methanol-water 1:1 v/v).<sup>[5][8]</sup> The solution may be heated and stirred to ensure complete dissolution.<sup>[5][7]</sup>

### 3.1.3. Crystallization Methods

- Slow Evaporation:
  - Prepare a saturated or near-saturated solution of the ciprofloxacin salt as described above.
  - Loosely cover the container to allow for slow evaporation of the solvent at room temperature in a fume hood.<sup>[8]</sup>
  - Monitor the container for the formation of single crystals over a period of several days to weeks.<sup>[9]</sup>
- Solvent-Assisted Grinding:
  - Place equimolar amounts of ciprofloxacin and the counterion in a mortar or ball mill.<sup>[10]</sup>
  - Add a small amount of a suitable solvent.
  - Grind the mixture for a specified period (e.g., 30 minutes).<sup>[10]</sup>
  - Collect the resulting powder for analysis.
- Cooling Crystallization:
  - Prepare a saturated solution of the ciprofloxacin salt at an elevated temperature.
  - Slowly cool the solution to room temperature or below to induce crystallization.<sup>[7]</sup>

- Collect the crystals by filtration.

## Analytical Techniques

The following are detailed protocols for the key analytical techniques used in the characterization of ciprofloxacin salts.

### 3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique that provides detailed three-dimensional information about the arrangement of atoms within a crystal.[\[11\]](#)

- Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector.
- Procedure:
  - Crystal Selection and Mounting: Select a suitable single crystal (typically >0.1 mm in all dimensions) with well-defined faces and no visible defects.[\[12\]](#) Mount the crystal on a goniometer head.
  - Data Collection: Center the crystal in the X-ray beam. Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations. Data is typically collected at a controlled temperature (e.g., 150 K or room temperature).
  - Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final crystal structure.

### 3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase of a bulk sample and to assess its purity.[\[13\]](#)

- Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu K $\alpha$  radiation).
- Procedure:

- Sample Preparation: Gently grind the crystalline sample to a fine powder. Pack the powder into a sample holder.
- Data Collection: Place the sample holder in the diffractometer. Collect the diffraction pattern over a specified  $2\theta$  range (e.g.,  $5-70^\circ$ ) with a defined step size and scan speed. [\[14\]](#)
- Data Analysis: Compare the obtained diffraction pattern with reference patterns from databases or with patterns calculated from single-crystal data to identify the crystalline phase.

### 3.2.3. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and solid-state transitions. [\[15\]](#)[\[16\]](#)

- Instrumentation: A differential scanning calorimeter.
- Procedure:
  - Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.
  - Measurement: Place the sample pan and a reference pan (usually empty) into the DSC cell. Heat the sample at a constant rate (e.g.,  $10^\circ\text{C}/\text{min}$ ) under a nitrogen atmosphere. [\[17\]](#)
  - Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks corresponding to thermal events.

### 3.2.4. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of solvates or hydrates and assessing thermal stability. [\[18\]](#)[\[19\]](#)

- Instrumentation: A thermogravimetric analyzer.
- Procedure:

- Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA pan.
- Measurement: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).[19]
- Data Analysis: Analyze the resulting TGA curve, which plots mass loss versus temperature, to identify temperature ranges where mass loss occurs.

### 3.2.5. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]

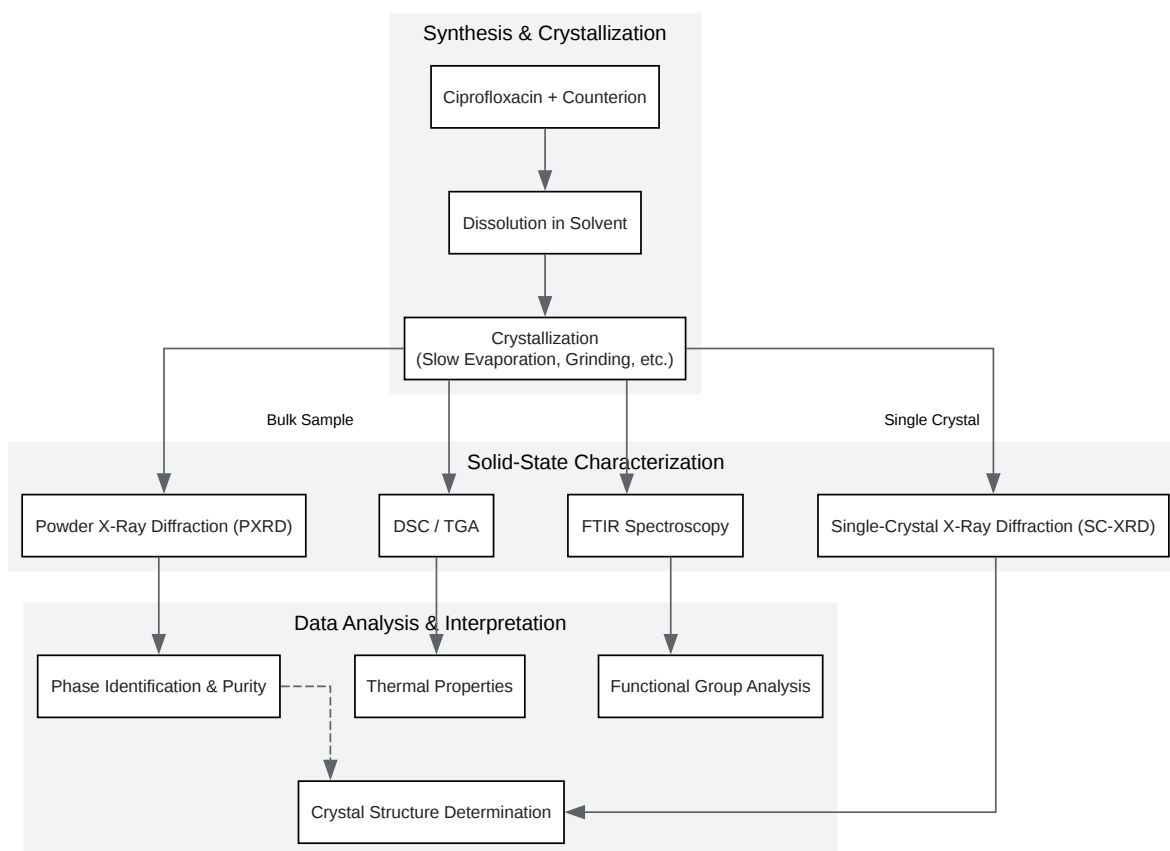
- Instrumentation: A Fourier-transform infrared spectrometer.
- Procedure:
  - Sample Preparation (KBr Pellet Technique): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[21]
  - Measurement: Place the pellet in the sample holder of the spectrometer and record the infrared spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Data Analysis: Analyze the positions and intensities of the absorption bands in the spectrum to identify characteristic functional groups and to confirm salt formation (e.g., by observing shifts in the carboxylic acid and amine vibrational bands).

## Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the experimental workflow for ciprofloxacin salt analysis and its mechanism of action.

## Experimental Workflow for Ciprofloxacin Salt Crystal Structure Analysis

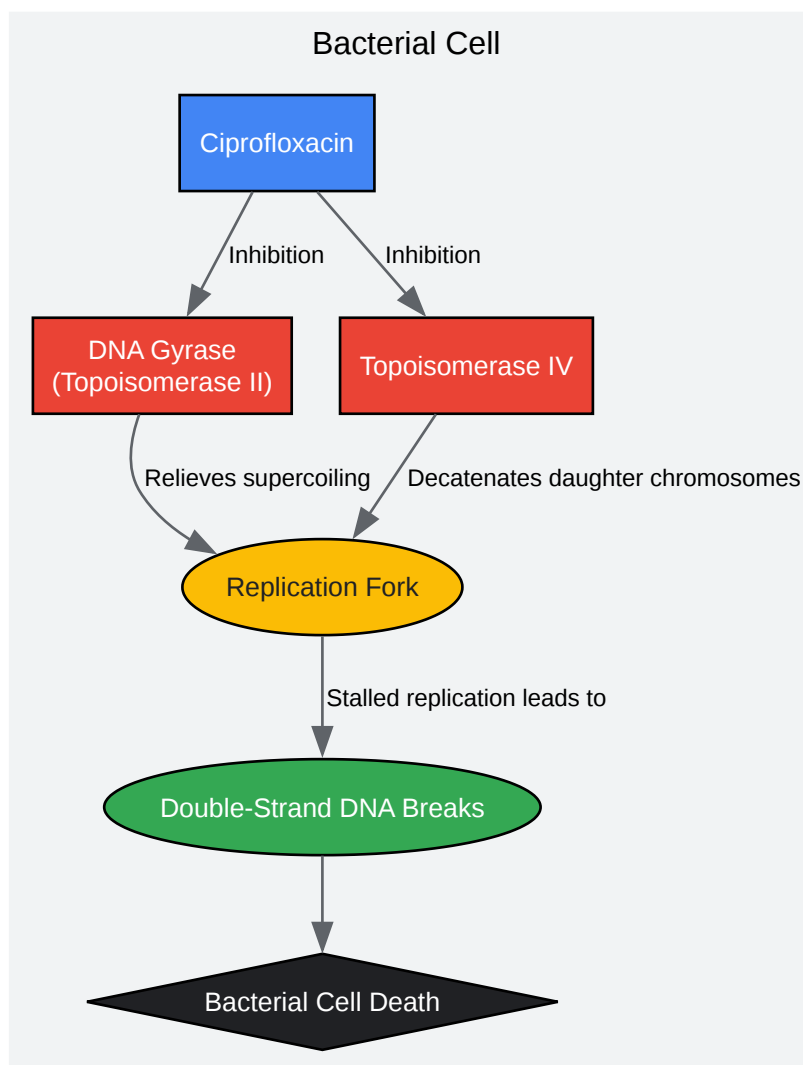




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Caption: Workflow for the synthesis and crystal structure analysis of ciprofloxacin salts.

## Mechanism of Action of Ciprofloxacin



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Caption: Mechanism of action of ciprofloxacin via inhibition of DNA gyrase and topoisomerase IV.

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